1-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid
CAS No.:
Cat. No.: VC18069395
Molecular Formula: C26H28N2O5
Molecular Weight: 448.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H28N2O5 |
|---|---|
| Molecular Weight | 448.5 g/mol |
| IUPAC Name | 1-[(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C26H28N2O5/c29-24(27-14-11-17(12-15-27)25(30)31)23-10-5-13-28(23)26(32)33-16-22-20-8-3-1-6-18(20)19-7-2-4-9-21(19)22/h1-4,6-9,17,22-23H,5,10-16H2,(H,30,31)/t23-/m1/s1 |
| Standard InChI Key | XQSVLEABBOYLNZ-HSZRJFAPSA-N |
| Isomeric SMILES | C1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N5CCC(CC5)C(=O)O |
| Canonical SMILES | C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N5CCC(CC5)C(=O)O |
Introduction
Structural and Chemical Characteristics
Molecular Composition and Stereochemistry
The compound’s molecular formula is C₂₆H₂₈N₂O₅, with a molecular weight of 448.5 g/mol. Its IUPAC name reflects a piperidine-4-carboxylic acid backbone substituted with a pyrrolidine-2-carbonyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group at the (2R)-position. The stereochemistry at the pyrrolidine ring’s second carbon (R-configuration) is critical for its interactions with chiral biological targets, influencing binding affinity and metabolic stability .
Key Functional Groups:
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Fmoc Group: Enhances solubility in organic solvents and enables selective deprotection under mild basic conditions .
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Piperidine-4-carboxylic Acid: Provides a rigid bicyclic structure and a carboxylic acid moiety for conjugation .
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Pyrrolidine-2-carbonyl Linker: Facilitates structural flexibility and hydrogen bonding with target proteins .
Synthesis and Optimization
Multi-Step Organic Synthesis
The synthesis of this compound involves sequential reactions to assemble its complex architecture:
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Fmoc Protection: The pyrrolidine nitrogen is protected using 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base such as diisopropylethylamine (DIPEA).
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Carboxylic Acid Activation: The piperidine-4-carboxylic acid is activated via carbodiimide-mediated coupling (e.g., EDC/HOBt) to form an active ester .
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Amide Bond Formation: The activated carboxylic acid reacts with the free amine of the Fmoc-protected pyrrolidine, yielding the final product after purification by column chromatography .
Challenges and Solutions:
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Steric Hindrance: The bulky Fmoc group necessitates prolonged reaction times and elevated temperatures for complete coupling.
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Racemization Risk: Low-temperature conditions (0–4°C) and additives like HOBt minimize epimerization during activation .
Applications in Pharmaceutical Research
Peptide Synthesis
The compound’s Fmoc group makes it invaluable in solid-phase peptide synthesis (SPPS). It serves as a side-chain-protected amino acid derivative, enabling sequential assembly of peptide chains without unintended side reactions . Post-synthesis, the Fmoc group is removed using piperidine, leaving the peptide intact for further functionalization .
Enzyme Inhibition Studies
Preliminary studies suggest potential as a protease inhibitor due to its ability to mimic transition-state intermediates. The pyrrolidine carbonyl group may form hydrogen bonds with catalytic residues in enzymes like HIV-1 protease or angiotensin-converting enzyme (ACE) .
Drug Delivery Systems
The piperidine ring’s rigidity and carboxylic acid functionality allow conjugation to nanoparticles or polymers, enhancing drug solubility and targeted delivery .
Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 448.5 g/mol | |
| Solubility | Soluble in DMF, DCM; sparingly in H₂O | |
| Storage Conditions | -20°C, desiccated | |
| Stability | Stable under inert atmosphere |
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)piperidine-4-carboxylic acid | C₂₁H₂₃ClN₂O₄ | Chloride counterion; lacks pyrrolidine |
| (2S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(piperidin-1-yl)pyrrolidine-2-carboxylic acid | C₂₅H₂₈N₂O₄ | S-configuration; piperidin-1-yl substituent |
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